molecular formula C8H15NO2 B12523789 1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid CAS No. 724773-11-9

1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid

Cat. No.: B12523789
CAS No.: 724773-11-9
M. Wt: 157.21 g/mol
InChI Key: NXYRIYGOEZUBCL-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid is a cyclopropane-containing amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropanecarboxylic acid: A structurally related compound with similar biological activities.

    2-(Aminomethyl)cyclopropanecarboxylic acid: Another cyclopropane-containing amino acid with distinct chemical properties.

Uniqueness

1-(Aminomethyl)-2-propylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

724773-11-9

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(aminomethyl)-2-propylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-6-4-8(6,5-9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)

InChI Key

NXYRIYGOEZUBCL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC1(CN)C(=O)O

Origin of Product

United States

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